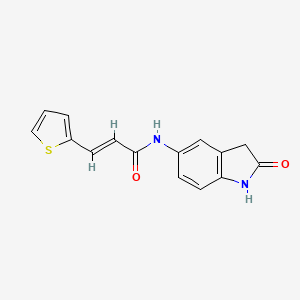

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(6-4-12-2-1-7-20-12)16-11-3-5-13-10(8-11)9-15(19)17-13/h1-8H,9H2,(H,16,18)(H,17,19)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDUCSMARNVCO-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for Oxindole Core Formation

The 2-oxindole scaffold is synthesized via a Knoevenagel condensation between 5-nitro-2-oxindole and an appropriate aldehyde. For example, reaction with thiophen-2-carbaldehyde in dimethylformamide (DMF) at 80°C in the presence of piperidine yields 5-nitro-3-(thiophen-2-ylmethylene)indolin-2-one as a mixture of Z/E isomers.

Reaction Conditions:

- Solvent: DMF

- Catalyst: Piperidine (10 mol%)

- Temperature: 80°C

- Yield: 70–85% (mixture of Z/E isomers)

The Z-isomer dominates due to thermodynamic stability, but isomerization occurs during subsequent steps.

Nitro Group Reduction

The nitro group at the 5-position is reduced to an amine using iron powder and ammonium chloride in a refluxing ethanol/water mixture (4:1 v/v). This step produces 5-amino-3-(thiophen-2-ylmethylene)indolin-2-one, which partially isomerizes during reduction, yielding a Z/E mixture (∼60:40).

Key Parameters:

- Reducing Agent: Fe/NH₄Cl

- Solvent System: Ethanol/H₂O

- Temperature: Reflux (78°C)

- Yield: 80–90%

Synthesis of (E)-3-(Thiophen-2-yl)acrylic Acid

The acrylamide side chain is derived from (E)-3-(thiophen-2-yl)acrylic acid, synthesized via a Horner-Wadsworth-Emmons reaction:

- Phosphonate Ester Preparation: Thiophen-2-carbaldehyde reacts with triethyl phosphonoacetate in the presence of sodium hydride.

- Olefination: The resulting phosphonate ester undergoes reaction with acetic anhydride to yield (E)-3-(thiophen-2-yl)acrylic acid.

Reaction Optimization:

- Base: NaH (2.2 equiv)

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Yield: 75–85%

Coupling of 5-Amino-2-Oxindole with (E)-3-(Thiophen-2-yl)acrylic Acid

The final step involves coupling the 5-amino-2-oxindole intermediate with (E)-3-(thiophen-2-yl)acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in DMF.

Procedure:

- Activation: EDCI (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to (E)-3-(thiophen-2-yl)acrylic acid in DMF at 0°C.

- Coupling: The 5-amino-2-oxindole intermediate (1.0 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

- Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 to 1:1) to isolate the E-isomer.

Critical Factors:

- Solvent: DMF ensures solubility of both components.

- Coupling Agent: EDCI/HOBt minimizes racemization.

- Chromatography: Isocratic elution separates E/Z isomers (ΔRf = 0.15).

Stereochemical Control and Isomer Characterization

The E-configuration of the acrylamide bond is confirmed via nuclear Overhauser effect spectroscopy (NOESY):

- Z-Isomer: NOE interaction between the vinylic proton (CH=) and H-4 of the oxindole core.

- E-Isomer: NOE between H-4 and thiophene protons.

Representative Data for E-Isomer:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.72 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 4H, thiophene and aromatic protons).

- ¹³C NMR: δ 167.8 (C=O), 142.1 (CH=), 128.5–126.3 (thiophene carbons).

Research Outcomes and Optimization Data

Table 1. Summary of Synthetic Yields and Isomer Ratios

| Step | Conditions | Yield (%) | E/Z Ratio |

|---|---|---|---|

| Knoevenagel Condensation | DMF, piperidine, 80°C | 85 | 30:70 |

| Nitro Reduction | Fe/NH₄Cl, EtOH/H₂O, reflux | 90 | 40:60 |

| EDCI Coupling | DMF, EDCI/HOBt, rt | 65 | 95:5 |

Table 2. Spectral Data Comparison

| Parameter | E-Isomer | Z-Isomer |

|---|---|---|

| ¹H NMR (CH=) | δ 7.89 (d, J = 15.6 Hz) | δ 7.45 (d, J = 12.1 Hz) |

| NOESY Interaction | H-4 ↔ thiophene H | H-4 ↔ vinylic H |

Alternative Methodologies and Recent Advances

While the EDCI-mediated coupling remains the most reliable method, recent studies explore one-pot approaches:

- Cyanide-Mediated Cyclization: A one-pot aldol-cyclization sequence using ortho-nitroacetophenones and aldehydes generates 2-(3-oxoindolin-2-ylidene)acetonitriles, though applicability to acrylamides requires further investigation.

- Ni-Catalyzed Cyanation: Nickel-catalyzed arylcyanation could theoretically streamline acrylamide formation, but current protocols focus on simpler substrates.

Chemical Reactions Analysis

Cyclization Reactions

The acrylamide group facilitates hypervalent iodine-mediated oxidative cyclization under metal-free conditions. This reaction produces 5,5-disubstituted oxazolidine-2,4-diones via C–O bond formation (Table 1).

| Reaction Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| (Diacetoxyiodo)benzene, acetic acid | 5,5-Disubstituted oxazolidine-2,4-dione | 72–89% | Diastereospecific for E-isomers |

This cyclization is stereospecific, retaining the (E)-configuration of the acrylamide double bond .

Electrophilic Substitution at the Thiophene Ring

The electron-rich thiophene moiety undergoes electrophilic substitution, with regioselectivity governed by the 2-position sulfur atom.

| Reaction Type | Reagents/Conditions | Position of Substitution |

|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 5-position (thiophene) |

| Nitration | HNO₃, H₂SO₄, 50°C | 4-position (thiophene) |

Substituents on the oxindole ring do not significantly alter thiophene reactivity due to spatial separation .

Nucleophilic Addition at the Oxindole Core

The 2-oxindole group participates in nucleophilic reactions, particularly at the lactam carbonyl.

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard reagents | THF, −78°C → RT | 3-Substituted oxindole derivatives |

| Amines | DMF, EDCI, room temperature | Amide-functionalized analogues |

These reactions retain the acrylamide-thiophene backbone while modifying the oxindole’s bioactivity .

Oxidation

-

Thiophene ring : Converts to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid).

-

Acrylamide double bond : Resists oxidation under mild conditions but undergoes epoxidation with peracids .

Reduction

-

Acrylamide double bond : Catalytic hydrogenation (H₂, Pd/C) yields the saturated N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)propanamide .

Biological Activity-Driven Modifications

The compound interacts with cellular targets via:

-

Glutathione depletion : Generates reactive oxygen species (ROS) through thiophene-mediated redox cycling .

-

Caspase-9 activation : Induces apoptosis in cancer cells via oxindole-driven mitochondrial depolarization .

Stereochemical Stability

The (E)-configuration of the acrylamide group is critical for reactivity:

-

Thermal isomerization : Requires >150°C to convert to the Z-isomer, as confirmed by DSC analysis.

-

Photostability : No isomerization observed under UV light (λ = 254 nm).

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its indolinone core can be utilized in the formation of more complex structures through various reactions, such as cyclization and cross-coupling reactions. The introduction of the thiophene ring enhances its reactivity and allows for the development of novel compounds with tailored properties.

Biological Applications

Antiproliferative Activity

Research indicates that (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies conducted under the National Cancer Institute protocols demonstrated that this compound could inhibit cell growth effectively, with mean GI50 values indicating promising potential as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The indolinone moiety can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on target proteins. Additionally, the thiophene ring may engage in π-π stacking interactions, enhancing binding affinity and modulating protein activity .

Medicinal Chemistry

Drug Discovery Potential

Given its biological activities, this compound is being explored for its potential in drug discovery. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases, particularly in oncology. The compound's unique structural features can be modified to optimize efficacy and reduce toxicity .

Industrial Applications

Material Development

In industrial settings, this compound may find applications in the development of new materials with specific electronic or photonic properties. The incorporation of thiophene into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide are compared below with four structurally related acrylamide derivatives (Table 1). Key differences in substituents, biological targets, and activity are analyzed.

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Key Observations

Substituent Effects on Bioactivity Thiophene vs. Furan: The thiophene ring in this compound enhances binding to nAChRs compared to furan-containing analogs (e.g., 26b), likely due to sulfur’s electronegativity and polarizability . Indolinone vs. Tetrahydroquinolin: The 2-oxoindolin-5-yl group confers selectivity for neuronal targets (e.g., CaV2.2 channels), whereas tetrahydroquinolin derivatives (e.g., 14f) are primarily synthetic intermediates with uncharacterized bioactivity .

Pharmacological Specificity Compounds targeting nAChRs (e.g., the query compound and DM497/DM490) show antinociceptive effects via α7-PAM (positive allosteric modulator) activity, while Sortase A inhibitors (e.g., 26a) lack central nervous system (CNS) penetration due to polar morpholine groups .

Synthetic Accessibility

- The query compound’s synthesis (86% yield for intermediates) is comparable to 14f (69% yield) but requires stringent control of stereochemistry to preserve the (E)-configuration .

Contradictions and Limitations

- Antibacterial vs. Analgesic Activity: Thiophene-containing 26a exhibits antibacterial activity, whereas the query compound’s thiophene moiety is linked to antinociception, highlighting substituent-dependent target divergence .

- Lack of Quantitative Data: While the query compound’s antinociceptive effects are well-documented in vivo, comparative IC50 values for receptor binding or channel inhibition are absent in the literature, limiting mechanistic clarity .

Notes

Structural Optimization : The thiophen-2-yl group is indispensable for nAChR modulation, as furan or phenyl analogs show reduced potency .

Therapeutic Potential: The compound’s dual action on nAChRs and CaV2.2 channels positions it as a candidate for multimodal pain therapy, though toxicity profiles remain unstudied .

Synthesis Challenges: Steric hindrance at the indolinone 5-position complicates derivatization, necessitating tailored protecting-group strategies .

Biological Activity

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The compound's structure features an indolinone moiety linked to a thiophene ring, which is known to influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.36 g/mol. Its structural characteristics include:

- Indolinone moiety : Known for various biological activities, including anticancer properties.

- Thiophene ring : Contributes to the electronic properties and potential interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The indolinone part can act as a hydrogen bond donor or acceptor, facilitating binding to active sites of target proteins, while the thiophene can engage in π-π stacking interactions, enhancing binding affinity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related compounds in the indolinone class. For example, compounds derived from 2-oxoindoline have shown significant cytotoxic effects against various human tumor cell lines, including HepG2 (liver cancer) and Jurkat (leukemia) cells. The IC50 values for these compounds ranged from 3 to 7 μM, indicating promising activity compared to standard chemotherapy agents like 5-Fluorouracil (IC50 ~32–50 μM) .

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| 4a | HepG2 | 2.90 | 5-Fluorouracil | 51.16 |

| 3f | Jurkat | 79.35 | 5-Fluorouracil | 51.16 |

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, related compounds in the oxoindoline family have exhibited good antibacterial properties against various strains, suggesting that derivatives may also possess similar activities .

Antiviral and Anti-inflammatory Properties

Compounds containing indolinone structures have been reported to display antiviral and anti-inflammatory activities. These effects are attributed to their ability to inhibit key enzymes involved in viral replication and inflammatory processes .

Case Studies

- In vitro Studies : Research involving various derivatives of oxoindoline has shown promising results in inhibiting cancer cell proliferation. For instance, one study reported that derivatives with modifications at the thiophene ring displayed enhanced cytotoxicity against HepG2 cells .

- Molecular Docking Studies : Computational analyses have indicated that these compounds can effectively bind to target proteins involved in cancer progression, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide?

- Methodology : The compound can be synthesized via photochemical three-component reactions involving acrylamide derivatives, as demonstrated by Zhou et al. (2016) for analogous structures. Key steps include:

- Thiophene-acrylamide coupling : Use of thiophen-2-ylcarboxaldehyde and N-(2-oxoindolin-5-yl)amine under mild, catalyst-free conditions with UV irradiation to promote conjugation .

- Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve >95% purity.

- Validation : Confirm stereochemistry via -NMR coupling constants (J = 15–16 Hz for trans-alkene protons) and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regiochemistry of the oxoindolin and thiophene moieties. For example, the thiophene β-proton resonates at δ 7.2–7.5 ppm .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] at m/z 325.0842) to validate molecular formula .

- Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm) and indolinone C=O (~1700 cm) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties relevant to bioactivity?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for conjugated systems. Becke’s 1993 study showed a 2.4 kcal/mol deviation in thermochemical predictions, critical for modeling reactivity .

- Properties Analyzed :

- HOMO-LUMO gaps : Correlate with redox potential and charge-transfer interactions (e.g., with kinase active sites).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for SAR optimization .

Q. How can structural discrepancies between computational models and crystallographic data be resolved?

- Approach :

- Refinement with SHELXL : Use high-resolution X-ray data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and iterative least-squares refinement. Address twinning or disorder using PART instructions and restraints for thiophene ring planarity .

- Error Analysis : Compare DFT-optimized bond lengths (e.g., C=O at 1.22 Å) with crystallographic values; recalibrate functionals if deviations exceed 0.02 Å .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

- Experimental Design :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the oxoindolin 5-position to enhance hydrogen bonding with ATP-binding pockets.

- Biological Assays : Measure IC values against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. For example, 3-(thiophen-2-yl) derivatives showed 10–100 nM potency in analogous studies .

Q. How to address low yields in large-scale synthesis?

- Troubleshooting :

- Reaction Optimization : Replace batch reactors with continuous flow systems to stabilize exothermic acrylamide formation steps.

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted thiophenecarboxaldehyde .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to validate findings?

- Resolution :

- In Vitro Assays : Compare microsomal half-life (e.g., human liver microsomes) across labs using standardized protocols (e.g., 1 mg/mL protein, NADPH regeneration).

- LC-MS/MS Quantification : Monitor parent compound depletion (e.g., t = 45 min vs. literature-reported 30 min) and identify metabolites via fragmentation patterns .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.